molecular formula C12H13FN2O2 B14881694 1-Ethyl-3-(4-fluorophenyl)piperazine-2,5-dione

1-Ethyl-3-(4-fluorophenyl)piperazine-2,5-dione

Cat. No.: B14881694
M. Wt: 236.24 g/mol
InChI Key: GRKLYWPPWFMZSU-UHFFFAOYSA-N
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Description

1-Ethyl-3-(4-fluorophenyl)piperazine-2,5-dione is an organic compound belonging to the class of piperazine derivatives Piperazines are heterocyclic compounds that have a wide range of applications in medicinal chemistry due to their biological activity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Ethyl-3-(4-fluorophenyl)piperazine-2,5-dione can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. For instance, the reaction between N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to the formation of protected piperazines . Another method includes the aza-Michael addition between protected 1,2-diamines and in situ generated sulfonium salts .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis has been reported to enhance reaction rates and yields. For example, the reaction of 4-fluoroaniline with bis(2-chloroethyl)amine hydrochloride in the presence of diethylene glycol monomethyl ether under microwave irradiation can produce the desired compound efficiently .

Chemical Reactions Analysis

Types of Reactions

1-Ethyl-3-(4-fluorophenyl)piperazine-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry tetrahydrofuran.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding piperazine diones.

    Reduction: Formation of piperazine derivatives with reduced functional groups.

    Substitution: Formation of substituted piperazine derivatives with various functional groups.

Scientific Research Applications

1-Ethyl-3-(4-fluorophenyl)piperazine-2,5-dione has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and reduced side effects.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 1-Ethyl-3-(4-fluorophenyl)piperazine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Similar Compounds

    1-(4-Fluorophenyl)piperazine: A related compound with similar structural features but lacking the ethyl group.

    1-Ethyl-4-(4-fluorophenyl)piperazine: Another similar compound with the ethyl group attached to a different position on the piperazine ring.

    1-(4-Fluorophenyl)-2,5-dione: A compound with a similar dione structure but without the piperazine ring.

Uniqueness

1-Ethyl-3-(4-fluorophenyl)piperazine-2,5-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the ethyl and 4-fluorophenyl groups on the piperazine ring enhances its potential for diverse applications in various fields .

Properties

Molecular Formula

C12H13FN2O2

Molecular Weight

236.24 g/mol

IUPAC Name

1-ethyl-3-(4-fluorophenyl)piperazine-2,5-dione

InChI

InChI=1S/C12H13FN2O2/c1-2-15-7-10(16)14-11(12(15)17)8-3-5-9(13)6-4-8/h3-6,11H,2,7H2,1H3,(H,14,16)

InChI Key

GRKLYWPPWFMZSU-UHFFFAOYSA-N

Canonical SMILES

CCN1CC(=O)NC(C1=O)C2=CC=C(C=C2)F

Origin of Product

United States

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